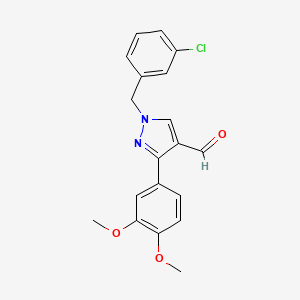

4'-Bromo-2-thiomorpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bromo-substituted benzophenone derivatives and related compounds involves various chemical reactions. For instance, the synthesis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines is achieved by exploiting the electrophilic character of 5-bromo-2-hydroxychalcones and the nucleophilic nature of 2-aminothiophenol . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium . These methods indicate the versatility of bromo-substituted compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzophenone derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction (SC-XRD). For example, the conformation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines was established using 1H-NMR, IR spectroscopy, and SC-XRD, revealing a six-membered intramolecularly hydrogen-bonded pseudo-aromatic ring . The molecular shape of bromo-substituted benzophenones, such as 2BrBP and 4BrBP, has been shown to influence their macroscopic properties, with quantum-mechanical calculations providing insights into their asymmetry .

Chemical Reactions Analysis

Bromo-substituted benzophenone derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of the bromo group, as seen in the synthesis of 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, where the bromophenyl ring is slightly rotated out of the benzofuran plane . Additionally, the synthesis of α-bromo-4-(difluoromethylthio)acetophenone and its subsequent condensation with various nucleophiles to form azaheterocycles demonstrates the reactivity of bromo-substituted acetophenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzophenone derivatives are influenced by their molecular structure. The vibrational spectra and macroscopic properties, such as melting points and crystallization behavior, are affected by the position of the bromo group on the phenyl ring . For example, 2BrBP has a lower melting point and exhibits a reluctance to crystallize compared to 4BrBP . The physicochemical properties of related heterocycles, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been elucidated using cyclic voltammetry and UV-vis spectra, indicating planar molecular structures and herringbone packing arrangements .

Wissenschaftliche Forschungsanwendungen

Anti-Proliferative Activity

Benzophenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various types of neoplastic cells. Specifically, derivatives with modifications on the benzophenone moiety exhibited significant anti-mitogenic and anti-proliferative activities, suggesting their potential use in cancer treatment. The compounds were found to induce cell cycle arrest and apoptosis in cancer cells, showcasing their therapeutic potential (Al‐Ghorbani et al., 2017).

Fluorescence Properties

Benzophenone derivatives have also been explored for their fluorescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibited aggregation-induced emission (AIE) peculiarities, highlighting its potential for use in fluorescence-based applications (Zuo-qi, 2015).

Photochemistry and Photoinitiation

Benzophenone and its derivatives have widespread applications in photochemistry, serving as photoinitiators for polymerization processes and photo-cleavable cross-linking agents. This highlights their utility in material science and biochemistry for initiating chemical reactions with light (Sibi, 2000).

Photoinduced Covalent Attachment

The photochemical properties of benzophenone photophores have been exploited for bioconjugation, surface grafting, and immobilization techniques. These applications benefit from the ability of benzophenone to form covalent bonds upon light activation, making it useful for modifying biological and material surfaces (Dormán et al., 2016).

Catalytic Activity in Organic Synthesis

Benzophenone derivatives have been used as catalysts in organic synthesis, including the Heck arylation of ethylene. These compounds facilitate the formation of valuable organic products, underscoring their significance in pharmaceutical and chemical manufacturing (Atla et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

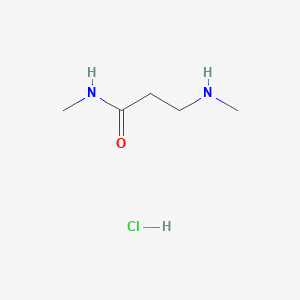

(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQWPJOYQFACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643815 |

Source

|

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-thiomorpholinomethyl benzophenone | |

CAS RN |

898781-72-1 |

Source

|

| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)